molecular formula C22H40ClNO B14344014 N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride CAS No. 100338-39-4

N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride

Cat. No.: B14344014
CAS No.: 100338-39-4
M. Wt: 370.0 g/mol
InChI Key: VSMLGYJLHLERNN-UHFFFAOYSA-M
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Description

N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride is a quaternary ammonium compound. It is characterized by the presence of a long dodecyloxy chain attached to a benzenemethanaminium core. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride typically involves the reaction of N,N-dimethylbenzenemethanaminium chloride with dodecyloxy methyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to yield various reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and organic solvents like dichloromethane.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzenemethanaminium derivatives.

    Oxidation: Major products are benzoic acid derivatives.

    Reduction: Reduced forms of the original compound.

Scientific Research Applications

N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.

    Medicine: Studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride primarily involves its surfactant properties. The compound interacts with lipid bilayers of cell membranes, disrupting their integrity and leading to cell lysis. This action is facilitated by the long dodecyloxy chain, which integrates into the lipid bilayer, and the quaternary ammonium group, which interacts with the polar head groups of the lipids.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Dodecyloxy)methyl]-N,N-diethylbenzenemethanaminium chloride
  • N-[(Dodecyloxy)methyl]-N,N-dimethyl-2-hydroxyethanaminium chloride

Uniqueness

N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride is unique due to its specific combination of a long dodecyloxy chain and a benzenemethanaminium core. This structure provides it with distinct surfactant properties, making it more effective in disrupting lipid bilayers compared to similar compounds with shorter alkyl chains or different core structures.

Properties

CAS No.

100338-39-4

Molecular Formula

C22H40ClNO

Molecular Weight

370.0 g/mol

IUPAC Name

benzyl-(dodecoxymethyl)-dimethylazanium;chloride

InChI

InChI=1S/C22H40NO.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-24-21-23(2,3)20-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1

InChI Key

VSMLGYJLHLERNN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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